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Compound of Interest

Compound Name: N-Benzoyl-3-hydroxy-DL-tyrosine

CAS No.: 33515-36-5

Cat. No.: B1606447

Get Quote

(Dimethyl sulfoxide-d

)

Abstract & Utility
N-Benzoyl-3-hydroxy-DL-tyrosine is a synthetic peptidomimetic intermediate often utilized in

the study of oxidative stress (as a DOPA derivative) and as a substrate for tyrosinase inhibitors.

Its characterization presents specific challenges due to the overlapping aromatic regions of the

benzoyl and catechol moieties. This guide provides a self-validating NMR protocol to

unambiguously assign the structure, differentiating the amide linkage from the free carboxylic

acid and confirming the integrity of the oxidation-sensitive catechol ring.

Structural Analysis & Numbering Strategy
Before acquiring data, the molecule must be mapped to predict magnetic environments.

Graphviz Diagram: Chemical Structure & Numbering
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Caption: Logical segmentation of N-Benzoyl-DOPA for NMR assignment. The benzoyl and

catechol aromatic systems are magnetically distinct.

Experimental Protocol
Sample Preparation
Objective: Prevent oxidation of the catechol moiety while ensuring solubility.

Mass: Weigh 5–10 mg of N-Benzoyl-3-hydroxy-DL-tyrosine.

Solvent: Add 600 µL of DMSO-d

(99.9% D).

Why DMSO? DOPA derivatives have poor solubility in CDCl

. DMSO is crucial to observe the amide proton (NH) and the phenolic hydroxyls, which
often exchange too rapidly in Methanol-d

.

Reference: Add 0.03% TMS (Tetramethylsilane) or reference to the residual DMSO pentet at

2.50 ppm.

Stability Note: Prepare fresh. Catechols can auto-oxidize to quinones, turning the solution

brown. If the solution is dark, filtration or re-synthesis is required.
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Instrument Parameters
Parameter 1H NMR Setting 13C NMR Setting Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Standard 1D

acquisition.

Scans (NS) 16 - 64 1024 - 4096

13C requires high

scans due to low

sensitivity and

quaternary carbons.

Relaxation Delay (D1) 1.0 sec 2.0 sec

Ensure relaxation of

carbonyls for

integration accuracy.

Spectral Width 12-14 ppm 220 ppm

Capture downfield

COOH/OH protons

and Carbonyl

carbons.

Temperature 298 K (25°C) 298 K (25°C)
Standard ambient

temperature.

1H NMR Characterization (400+ MHz, DMSO-d )
The proton spectrum will exhibit three distinct regions: the aliphatic zone (

and

protons), the aromatic zone (overlap of 8 protons), and the exchangeable zone (NH, OH,
COOH).

Assignment Table
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Chemical Shift
(δ ppm)

Multiplicity Integral Assignment
Mechanistic
Insight

12.0 - 12.8 Broad s 1H COOH

Carboxylic acid

proton. Highly

variable; may

broaden into

baseline.

8.7 - 8.9 Broad s 2H Ar-OH

Catechol

hydroxyls (3-OH,

4-OH). Visible in

dry DMSO;

disappear in D

O.

8.5 - 8.6
Doublet (

Hz)
1H NH (Amide)

Characteristic

doublet due to

coupling with the

-proton.

7.80 - 7.85 Doublet/Multiplet 2H Benzoyl H-2', 6'

Ortho-protons of

the benzoyl

group are

deshielded by

the amide

carbonyl

anisotropy.

7.40 - 7.55 Multiplet 3H Benzoyl H-3',4',5'

Meta/Para

protons of the

benzoyl group.

6.60 - 6.65
Doublet (

Hz)
1H DOPA H-2

Meta-coupling

only (isolated by

hydroxyls).
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6.55 - 6.60
Doublet (

Hz)
1H DOPA H-5

Ortho-coupling to

H-6.

6.40 - 6.50
dd (

Hz)
1H DOPA H-6

Coupled to both

H-5 (ortho) and

H-2 (meta).

4.50 - 4.60 Multiplet (ddd) 1H -CH

Chiral center.

Coupled to NH

and both

-protons.

2.80 - 3.05 Multiplet (2x dd) 2H -CH

Diastereotopic

protons. They

appear distinct

due to the

adjacent chiral

center.

Critical Validation Steps
D

O Shake: Add 1-2 drops of D

O to the NMR tube and re-acquire.

Result: The signals at 12.0+, 8.7-8.9, and 8.5 ppm must disappear. The doublet at 6.60

(Ar-H) will not disappear. This confirms the assignment of exchangeable protons.

Coupling Verification: The NH signal (8.5 ppm) must appear as a doublet. If it is a singlet, the

sample may contain trace water or acid catalyzing exchange, or the solvent is not

anhydrous.

13C NMR Characterization (100+ MHz, DMSO-d )
The carbon spectrum is the definitive proof of the N-benzoyl substitution (amide carbonyl)

versus the amino acid backbone (acid carbonyl).
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Assignment Table
Chemical Shift (δ
ppm)

Type Assignment Structural Logic

173.0 - 174.0 C=O COOH (Acid) Most downfield signal.

166.0 - 167.0 C=O Ph-CO-NH (Amide)

Distinct from the acid

carbonyl; confirms

benzoylation.

145.0 - 146.0 C_quat DOPA C-3, C-4

Oxygenated aromatic

carbons (C-OH) are

significantly

deshielded.

134.0 - 135.0 C_quat Benzoyl C-1'
Quaternary carbon

attached to the amide.

131.0 - 132.0 CH Benzoyl C-4'
Para-carbon of

benzoyl.

128.0 - 129.0 CH Benzoyl C-2',3',5',6'

Ortho/Meta carbons of

benzoyl (intense

signals).

127.0 - 128.0 C_quat DOPA C-1
Alkyl-substituted

aromatic carbon.

119.0 - 121.0 CH DOPA C-6

115.0 - 117.0 CH DOPA C-2, C-5

Shielded by the

electron-donating OH

groups ortho/para to

them.

54.0 - 56.0 CH -Carbon
Characteristic region

for alpha-amino acids.

36.0 - 37.0 CH
-Carbon Benzylic methylene.
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Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating the synthesis and purity

of the compound.
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Caption: Quality Control decision tree for NMR analysis of N-Benzoyl-DOPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1606447/docs#application-note-high-
resolution-nmr-characterization-of-n-benzoyl-3-hydroxy-dl-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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